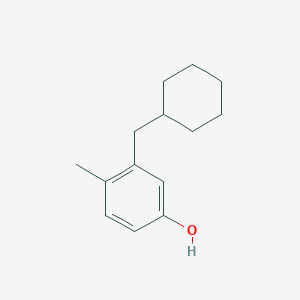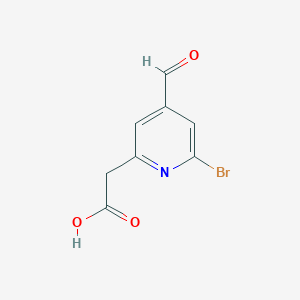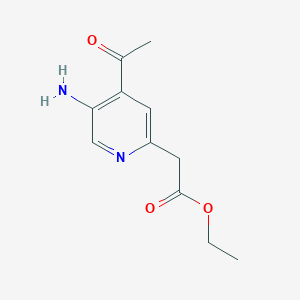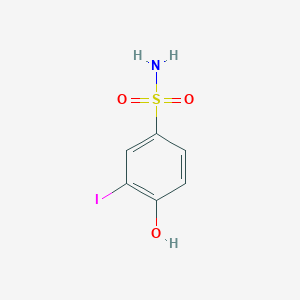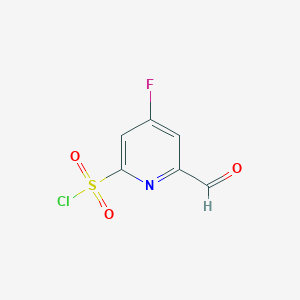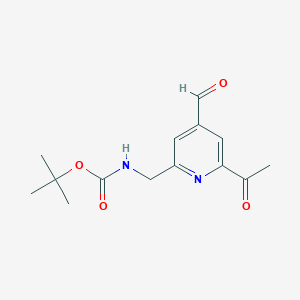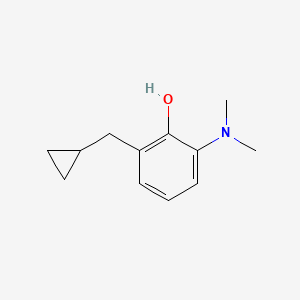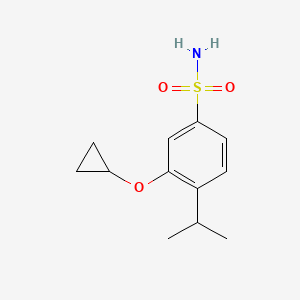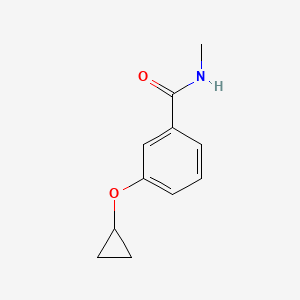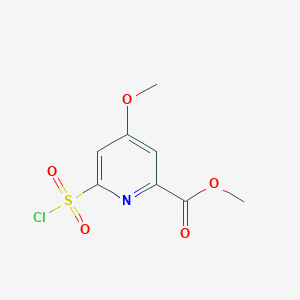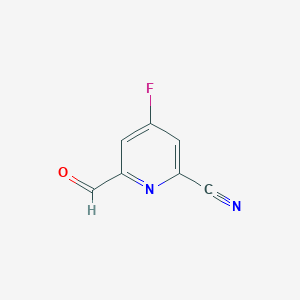![molecular formula C8H6F6N2 B14841192 [2,6-Bis(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14841192.png)
[2,6-Bis(trifluoromethyl)pyridin-4-YL]methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,6-Bis(trifluoromethyl)pyridin-4-YL]methylamine: is an organic compound with the molecular formula C8H6F6N2 and a molecular weight of 244.14 g/mol . This compound is characterized by the presence of two trifluoromethyl groups attached to a pyridine ring, which is further connected to a methylamine group. The presence of trifluoromethyl groups imparts unique chemical properties, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2,6-Bis(trifluoromethyl)pyridin-4-YL]methylamine typically involves the reaction of 2,6-bis(trifluoromethyl)pyridine with formaldehyde and ammonia or a primary amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) to facilitate the formation of the methylamine group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [2,6-Bis(trifluoromethyl)pyridin-4-YL]methylamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding N-oxides.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho to the trifluoromethyl groups. Common reagents include halogens and organometallic compounds.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogens, organometallic reagents
Major Products Formed:
Oxidation: N-oxides
Reduction: Amine derivatives
Substitution: Halogenated or organometallic-substituted pyridines
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [2,6-Bis(trifluoromethyl)pyridin-4-YL]methylamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of ligands for catalysis and coordination chemistry .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its trifluoromethyl groups can enhance the metabolic stability and bioavailability of drug candidates, making it a useful scaffold in medicinal chemistry .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications. The compound’s ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in agrochemicals, polymers, and advanced materials .
Wirkmechanismus
The mechanism of action of [2,6-Bis(trifluoromethyl)pyridin-4-YL]methylamine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
- 2,6-Bis(trifluoromethyl)pyridine
- 4-Pyridinemethanamine
- 2,6-Bis(trifluoromethyl)aniline
Comparison: Compared to similar compounds, [2,6-Bis(trifluoromethyl)pyridin-4-YL]methylamine is unique due to the presence of both trifluoromethyl groups and a methylamine group. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it more versatile in various applications .
Eigenschaften
Molekularformel |
C8H6F6N2 |
|---|---|
Molekulargewicht |
244.14 g/mol |
IUPAC-Name |
[2,6-bis(trifluoromethyl)pyridin-4-yl]methanamine |
InChI |
InChI=1S/C8H6F6N2/c9-7(10,11)5-1-4(3-15)2-6(16-5)8(12,13)14/h1-2H,3,15H2 |
InChI-Schlüssel |
KJFKPBZYLIUOIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1C(F)(F)F)C(F)(F)F)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


